molecular formula C8H16N2 B8506893 2-Amino-2,4,4-trimethylpentanenitrile

2-Amino-2,4,4-trimethylpentanenitrile

Cat. No.: B8506893
M. Wt: 140.23 g/mol
InChI Key: NDXJZABKMSSMIR-UHFFFAOYSA-N
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Description

2-Amino-2,4,4-trimethylpentanenitrile is a branched aliphatic nitrile featuring an amino group and three methyl substituents. Its molecular structure combines a nitrile (–C≡N) group with a tertiary amine (–NH2) at the 2-position, along with methyl groups at the 2, 4, and 4 positions.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-amino-2,4,4-trimethylpentanenitrile

InChI

InChI=1S/C8H16N2/c1-7(2,3)5-8(4,10)6-9/h5,10H2,1-4H3

InChI Key

NDXJZABKMSSMIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-Amino-2,4,4-trimethylpentanenitrile, enabling comparative analysis:

Compound Name Molecular Formula Key Functional Groups Substituents CAS Number
This compound C₈H₁₅N₂ –NH₂, –C≡N 2,4,4-trimethyl Not Provided
(2Z)-4,4-dimethyl-3-oxo-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)pentanenitrile C₁₅H₁₄F₃N₃O –C≡N, –CF₃, keto (–C=O), enamine Trifluoromethylphenyl, methylidene 1025230-57-2
(2E)-2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile C₁₈H₂₁N₃O –C≡N, indole, keto (–C=O), enamine Indol-3-yl-ethyl, methylidene 914636-36-5

Key Observations:

  • Branching vs. Planarity: Unlike the rigid enamine and keto groups in the compounds from and -Amino-2,4,4-trimethylpentanenitrile adopts a flexible, branched aliphatic structure. This reduces steric hindrance but may lower thermal stability compared to planar enamine derivatives .
  • In contrast, the simpler methyl and amino groups in this compound suggest applications as a synthetic intermediate .

Physicochemical Properties

  • Melting Points: Aromatic amines like 2-Amino-4-nitrophenol (mp 143°C) exhibit higher melting points due to hydrogen bonding and planar structures . Aliphatic nitriles, such as those in and , likely have lower melting points (<100°C) owing to weaker intermolecular forces.
  • Solubility: The amino and nitrile groups in this compound may confer partial solubility in polar aprotic solvents (e.g., DMF, acetone), similar to the indole-containing analog in .

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